molecular formula C26H19D8N5O2 B1191649 Vilazodone D8

Vilazodone D8

Número de catálogo B1191649
Peso molecular: 449.57
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Efficacy

Vilazodone, known for its unique action as a selective serotonin reuptake inhibitor and a 5‐HT1A receptor partial agonist, is primarily used in the treatment of major depressive disorder (MDD) in adults. Its efficacy has been established through various clinical trials, demonstrating significant improvement in depressive symptoms compared to placebo. For example, significant improvements in depression, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and the 17-item Hamilton Rating Scale for Depression (HAM-D-17), were observed in several pivotal studies (Frampton, 2011), (Mathews et al., 2015).

Mechanism of Action

Vilazodone's mechanism involves both serotonin reuptake inhibition and partial agonism at the 5-HT1A receptor. This dual mechanism is hypothesized to enhance neuroplastic adaptation, potentially offering a more rapid onset of antidepressant efficacy compared to traditional treatments. Preclinical studies have confirmed vilazodone's pharmacological profile in vitro and its selective enhancement of serotonergic output in the prefrontal cortex of rats (Dawson & Watson, 2009), (Hughes et al., 2005).

Immune-Genomic Effects

Vilazodone's impact on immune modulation and inflammation has been explored in clinical settings. For instance, a study showed that vilazodone treatment in patients with late-life depression led to a reduction in specific proinflammatory gene transcripts, indicating potential immune-modulatory effects (Eyre et al., 2017).

Clinical Pharmacokinetics

The pharmacokinetics of vilazodone, including its absorption and metabolism, have been extensively studied. It is metabolized primarily by the hepatic CYP450 3A4 enzyme system and exhibits a half-life of 20-24 hours. Studies have also explored the influence of CYP3A4 induction/inhibition on vilazodone's pharmacokinetics, offering insights into potential drug-drug interactions (Boinpally et al., 2014).

Safety and Tolerability

Vilazodone's safety profile has been a significant focus, with studies indicating that it is generally well-tolerated. Common adverse events include gastrointestinal symptoms, but these are typically mild to moderate. Long-term studies have shown that vilazodone is safe for continuous use over extended periods (Robinson et al., 2011).

Propiedades

Fórmula molecular

C26H19D8N5O2

Peso molecular

449.57

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.